![molecular formula C25H19F2N3O4S B2561447 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 894562-80-2](/img/structure/B2561447.png)

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

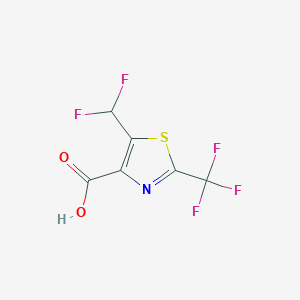

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19F2N3O4S and its molecular weight is 495.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Novel derivatives of thiazolidine and indoline have been synthesized and evaluated for their antibacterial properties. For example, derivatives synthesized through reactions involving indoline have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Borad et al., 2015), (Debnath & Ganguly, 2015). These findings suggest that compounds with a similar structural backbone could be promising candidates for the development of new antibacterial agents.

Anti-inflammatory and Antioxidant Properties

Certain thiazolidine-2,4-dione derivatives have been identified to possess significant anti-inflammatory and antioxidant properties. This includes the inhibition of nitric oxide production and the scavenging of free radicals, indicating potential for the treatment of inflammatory diseases and oxidative stress-related conditions (Ma et al., 2011), (Koppireddi et al., 2013).

Antimicrobial and Antifungal Activity

Research on rhodanine-3-acetic acid derivatives, which share structural similarities with the compound , has demonstrated notable antimicrobial and antifungal activities. This highlights the potential of these compounds as broad-spectrum antimicrobial agents (Krátký et al., 2017).

Cancer Immunotherapy

Compounds structurally related to indoleamine 2,3-dioxygenase (IDO1) inhibitors, which include thiazolidin and indoline derivatives, have been explored for their potential in cancer immunotherapy. These studies focus on the unique interactions contributing to the binding of potent inhibitors, offering insights into the development of new therapeutic agents for cancer treatment (Peng et al., 2020).

Anticonvulsant Activity

Indoline derivatives have also been synthesized and evaluated for their anticonvulsant activities, suggesting their potential use in the treatment of seizure disorders (Nath et al., 2021).

Mechanism of Action

Target of Action

It is suggested that it may be involved in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

Mode of Action

It is suggested that it acts as a key intermediate in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

Biochemical Pathways

It is suggested that it may play a role in the regulation of signaling pathways in cancer tissues .

Result of Action

It is suggested that it may have a role in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

Action Environment

It is suggested that it may play a role in inhibiting overactive or overexpressed signaling pathways in cancer tissues .

Properties

IUPAC Name |

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O4S/c1-34-21-9-5-3-7-19(21)28-22(31)13-29-20-8-4-2-6-16(20)25(24(29)33)30(23(32)14-35-25)15-10-11-17(26)18(27)12-15/h2-12H,13-14H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMQJYHDUFPQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2561366.png)

![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)

![5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2561368.png)

![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)

![8-[3-(Triazol-2-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2561371.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)

amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)

![2-[(4-methylthiophen-3-yl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2561379.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2561381.png)

![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)